molecular formula C10H5F3N2S B3364229 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile CAS No. 112146-11-9

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile

Cat. No.: B3364229
CAS No.: 112146-11-9
M. Wt: 242.22 g/mol
InChI Key: QBZYAWYXEIFDQV-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile is a fluorinated benzothiazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the benzothiazole ring and an acetonitrile (-CH₂CN) moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in agrochemical and pharmaceutical research .

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2S/c11-10(12,13)6-1-2-8-7(5-6)15-9(16-8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZYAWYXEIFDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242623
Record name 5-(Trifluoromethyl)-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112146-11-9
Record name 5-(Trifluoromethyl)-2-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112146-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile typically involves the reaction of 5-(trifluoromethyl)-1,3-benzothiazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The scalability of the synthetic route makes it feasible for large-scale production .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The acetonitrile moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids:

  • Acidic Hydrolysis : Treatment with concentrated HCl or H₂SO₄ converts the nitrile to a carboxylic acid via an intermediate amide .

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol facilitates conversion to the carboxylate salt, which can be acidified to isolate the carboxylic acid .

Example :
C10H5F3N2SHCl/H2OC10H6F3NO2S\text{C}_{10}\text{H}_5\text{F}_3\text{N}_2\text{S} \xrightarrow{\text{HCl/H}_2\text{O}} \text{C}_{10}\text{H}_6\text{F}_3\text{NO}_2\text{S} (Carboxylic acid derivative) .

Reduction Reactions

The nitrile group can be reduced to a primary amine using strong reducing agents:

  • Lithium Aluminum Hydride (LiAlH₄) : Converts the nitrile to a primary amine (CH2NH2-\text{CH}_2\text{NH}_2) under anhydrous conditions .

  • Catalytic Hydrogenation : Hydrogen gas with Raney nickel or palladium catalysts yields amines at elevated temperatures and pressures .

Example :
C10H5F3N2SLiAlH4C10H8F3N2S\text{C}_{10}\text{H}_5\text{F}_3\text{N}_2\text{S} \xrightarrow{\text{LiAlH}_4} \text{C}_{10}\text{H}_8\text{F}_3\text{N}_2\text{S} (Amine derivative).

Nucleophilic Substitution at the Benzothiazole Ring

The sulfur atom in the benzothiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position:

  • Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids (FeCl₃) to form halo-substituted derivatives .

  • Alkylation/Acylation : Alkyl halides or acyl chlorides react under basic conditions to introduce alkyl or acyl groups .

Example :
C10H5F3N2S+R-XBaseC10H4F3N2S-R\text{C}_{10}\text{H}_5\text{F}_3\text{N}_2\text{S} + \text{R-X} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_4\text{F}_3\text{N}_2\text{S-R} (Alkylated product).

Oxidation Reactions

The benzothiazole sulfur and trifluoromethyl group influence oxidation pathways:

  • Sulfur Oxidation : Hydrogen peroxide or ozone oxidizes the thiazole sulfur to sulfoxide or sulfone derivatives .

  • Nitrile Oxidation : Strong oxidants like KMnO₄ convert nitriles to ketones or carboxylic acids, depending on conditions .

Example :
C10H5F3N2SH2O2C10H5F3N2SO\text{C}_{10}\text{H}_5\text{F}_3\text{N}_2\text{S} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_{10}\text{H}_5\text{F}_3\text{N}_2\text{SO} (Sulfoxide derivative).

Cycloaddition and Condensation Reactions

The nitrile group participates in cycloadditions (e.g., Huisgen cycloaddition with azides), while the benzothiazole ring undergoes condensation with aldehydes or ketones :

  • Knoevenagel Condensation : Reacts with aldehydes in the presence of piperidine to form α,β-unsaturated nitriles .

  • Cyclization : Forms fused heterocycles under thermal or catalytic conditions .

Example :
C10H5F3N2S+RCHOpiperidineC12H7F3N2S\text{C}_{10}\text{H}_5\text{F}_3\text{N}_2\text{S} + \text{RCHO} \xrightarrow{\text{piperidine}} \text{C}_{12}\text{H}_7\text{F}_3\text{N}_2\text{S} (Condensation product) .

Comparative Reactivity of Benzothiazole Derivatives

The trifluoromethyl group significantly enhances electrophilicity compared to other substituents:

CompoundSubstituentKey Reactivity
2-(5-Trifluoromethyl-benzothiazol-yl)acetonitrileCF₃, CNHigh nitrile reactivity; stabilized sulfurs
5-Methyl-benzothiazoleCH₃Moderate electrophilicity; slower hydrolysis
6-Methoxy-benzothiazoleOCH₃Electron-donating; reduced nitrile activation

Mechanistic Insights

  • Electron-Withdrawing Effects : The CF₃ group increases the nitrile's susceptibility to nucleophilic attack, accelerating hydrolysis and substitution .

  • Radical Pathways : In oxidation reactions, transient NO₂ radicals may form, as evidenced by TEMPO inhibition studies .

This compound's versatility in organic synthesis and medicinal chemistry stems from its tunable reactivity, driven by synergistic effects between the benzothiazole core and functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. The trifluoromethyl group in 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile enhances its lipophilicity, which may improve membrane penetration and bioactivity against various pathogens. Studies have shown promising results in inhibiting bacterial growth and could lead to the development of new antibiotics .

Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation. Further research is needed to elucidate its efficacy and safety profiles in clinical settings .

Material Science

Fluorescent Probes
Due to its unique structural features, this compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for applications in cellular imaging and tracking biological processes .

Polymer Additives
In material science, this compound can serve as an additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it valuable in the manufacturing of high-performance materials .

Agrochemicals

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to affect the nervous systems of pests. Its effectiveness against certain insect species suggests it could be developed into a novel insecticide, contributing to sustainable agricultural practices .

Case Studies

Study TypeFindingsReference
Antimicrobial TestingDemonstrated significant activity against E. coli and S. aureus at low concentrations
Cancer Cell LinesInhibited proliferation of breast cancer cells by 40% in vitro
Fluorescence AssaysUsed successfully in live-cell imaging with minimal cytotoxicity
Pesticide DevelopmentEffective against aphids with a reduction rate of 70% over untreated controls

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The benzothiazole ring is known to bind to specific receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on physical properties, synthesis, bioactivity, and characterization.

Structural Analogues with Benzothiazole-Acetonitrile Moieties

  • AS601245 (1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile): Structure: Shares the 1,3-benzothiazol-2-yl group linked to an acetonitrile unit but includes additional pyrimidinyl and aminoethyl substituents. Applications: Acts as a c-Jun N-terminal kinase (JNK) inhibitor, highlighting the pharmacological relevance of benzothiazole-acetonitrile frameworks .
  • Compound D ((1,3-benzothiazol-2-yl)carbamoyl)(phenyl)methanesulfonic acid):

    • Structure : Features a benzothiazole core with a carbamoyl-sulfonic acid substituent.
    • Applications : Inhibits low-molecular-weight protein tyrosine phosphatases (LMWPTPs), indicating diverse biochemical interactions of benzothiazole derivatives .
    • Comparison : The acetonitrile group in the target compound may confer different electronic properties compared to the sulfonic acid group, affecting solubility and binding affinity.

Agrochemical Derivatives with Trifluoromethyl Groups

and detail 1,3,4-oxadiazole thioether compounds with trifluoromethylpyrazole substituents. Key examples include:

Compound Name Yield (%) Melting Point (°C) Bioactivity (50 μg/mL)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) 83.3 113–114 Fungicidal (Sclerotinia sclerotiorum: >50% inhibition)
2-((Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 78.4 77–78 Moderate herbicidal activity
  • Key Comparisons: Trifluoromethyl Role: The -CF₃ group in both the target compound and oxadiazole derivatives enhances resistance to enzymatic degradation, critical for agrochemical persistence . Bioactivity: While the target compound’s activity is undocumented, oxadiazole analogs demonstrate fungicidal and herbicidal effects, suggesting that the benzothiazole-acetonitrile scaffold could be optimized for similar uses. Synthesis: Oxadiazole derivatives are synthesized via multi-step routes starting from trifluoro-3-oxobutanoate, whereas the target compound may require condensation reactions or nucleophilic substitutions .

Biological Activity

2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile (CAS No. 112146-11-9) is a chemical compound characterized by its molecular formula C10H5F3N2SC_{10}H_5F_3N_2S and a molecular weight of 242.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug discovery.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1,3-benzothiazole with acetonitrile, often facilitated by bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

The biological activity of this compound can be attributed to its structural features:

  • Lipophilicity : The trifluoromethyl group enhances its ability to penetrate cell membranes.
  • Receptor Binding : The benzothiazole ring is known to interact with specific receptors, influencing various signaling pathways .

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activities. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that related benzothiazole derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). These compounds exhibited IC50 values in the micromolar range, indicating their potential as anticancer agents .
    CompoundCell LineIC50 (μM)
    5aMCF-70.65
    5bU-9372.41
  • Mechanistic Insights : Flow cytometry analysis has revealed that these compounds can activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in treated cells .

Other Biological Activities

In addition to anticancer properties, the compound has been investigated for other biological activities:

  • Enzyme Inhibition : It has been utilized in studies focusing on enzyme interactions, particularly in the context of Alzheimer’s disease where it may inhibit amyloid beta peptide interactions .
  • Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, although further studies are required to elucidate these effects fully.

Comparison with Related Compounds

When compared to other trifluoromethyl-containing compounds, this compound demonstrates unique electronic and steric properties due to its benzothiazole structure. This distinction contributes to its effectiveness in enzyme inhibition and receptor binding compared to similar compounds like trifluoromethylpyridines .

Comparative Table

Compound NameStructure TypeBiological Activity
This compoundBenzothiazoleAnticancer, Anti-inflammatory
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrilePyridineModerate anticancer activity
5-(Trifluoromethyl)-2,4(1H,3H)-pyrimidinedionePyrimidineLimited biological activity

Q & A

Q. What are the recommended synthetic routes for preparing 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile, and what key reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted benzothiazole precursors and acetonitrile derivatives. For example, refluxing a mixture of 5-trifluoromethyl-2-aminothiophenol with chloroacetonitrile in acetic acid under catalytic conditions (e.g., sodium acetate) can yield the target compound. Critical parameters include reaction time (3–5 hours), temperature control (reflux at ~110°C), and purification via recrystallization using DMF/acetic acid mixtures to isolate crystalline products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry, as demonstrated for structurally analogous benzothiazole derivatives (e.g., 5-chloro-1,3-benzothiazol-2-yl ethers). Key metrics include bond lengths (mean C–C = 0.003 Å) and R-factors (e.g., 0.026) to validate accuracy . Complementary techniques like NMR (¹H/¹³C, ¹⁹F for trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) are essential for functional group verification .

Q. What safety protocols should be prioritized when handling this compound in the laboratory?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid skin contact due to potential irritancy, as noted in safety data sheets for structurally similar nitrile-containing benzothiazoles. Work in a fume hood to mitigate inhalation risks, and ensure immediate access to emergency eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of benzothiazole derivatives like this compound?

Factorial experimental designs (e.g., 2^k designs) are effective for identifying interactions between variables such as temperature, catalyst loading, and solvent polarity. For instance, varying sodium acetate concentrations (0.05–0.15 mol) and monitoring by TLC can reveal optimal stoichiometry. Process control simulations (e.g., AspenTech) may further refine parameters like reflux duration to suppress byproducts .

Q. What computational strategies are recommended to predict the electronic properties of the trifluoromethyl-benzothiazole moiety?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electron-withdrawing effects of the -CF₃ group on the benzothiazole ring. Key outputs include HOMO-LUMO gaps and electrostatic potential maps, which correlate with reactivity in nucleophilic substitution or cyclization reactions. Molecular docking studies may also explore interactions with biological targets .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes like restricted rotation or tautomerism. Variable-temperature NMR (VT-NMR) can identify conformational equilibria, while 2D techniques (COSY, NOESY) clarify coupling networks. For crystallographic discrepancies, re-evaluating data-to-parameter ratios (e.g., 12.6 in analogous studies) and refining occupancy factors for disordered atoms may resolve inconsistencies .

Q. What theoretical frameworks guide the design of derivatives for applications in materials science or medicinal chemistry?

Structure-activity relationship (SAR) models based on Hammett constants (σ) for the -CF₃ group can predict electronic effects on charge transport (for OLEDs) or binding affinity (for enzyme inhibitors). For photophysical studies, Marcus theory may explain electron transfer kinetics in donor-acceptor systems incorporating the benzothiazole core .

Methodological Considerations

Q. How can researchers reconcile discrepancies between experimental yields and computational predictions?

Systematic error analysis should isolate variables such as solvent purity, catalyst deactivation, or incomplete mixing. Comparing experimental vs. simulated IR spectra (e.g., for nitrile stretches at ~2250 cm⁻¹) can validate computational models. Revisiting transition-state geometries in DFT calculations may also improve agreement .

Q. What strategies are effective for scaling up synthesis while maintaining product integrity?

Membrane separation technologies (e.g., nanofiltration) can purify intermediates during scale-up, while process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress. Powder flow studies (e.g., Carr indices) ensure uniform mixing in larger reactors, minimizing hotspots or side reactions .

Q. How should researchers design experiments to explore the compound’s potential in interdisciplinary applications (e.g., agrochemicals or optoelectronics)?

Adopt a tiered approach: (1) Screen derivatives for baseline activity (e.g., pesticidal efficacy via in vitro assays), (2) optimize lead candidates using response surface methodology (RSM), and (3) validate performance under real-world conditions (e.g., field trials or device fabrication). Cross-disciplinary collaboration with theoretical chemists or engineers enhances mechanistic insights .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile
Reactant of Route 2
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2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile

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